molecular formula C16H24N4O4 B1478568 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid CAS No. 2097973-07-2

2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

Cat. No. B1478568
CAS RN: 2097973-07-2
M. Wt: 336.39 g/mol
InChI Key: HBEVGLFVKCCYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Scientific Research Applications

Drug Development and Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a building block for the synthesis of potential pharmacologically active molecules. Its structure allows for the introduction of various functional groups that can interact with biological targets, potentially leading to the development of new medications. The tert-butoxycarbonyl (Boc) group is particularly useful as it can protect amine functionalities during synthesis, which can then be selectively deprotected in the presence of other functional groups .

PROTAC Linker for Targeted Protein Degradation

The compound’s structure is conducive for use as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The piperidine ring can provide the necessary rigidity and spacing to optimize the orientation of the degrader molecule for effective ternary complex formation .

Biotechnology Research

In biotechnological research, this compound can be utilized in the development of chemical probes or tags that can help in studying biological processes. Its ability to be modified and attached to other biomolecules makes it a versatile tool for tracking and analyzing proteins, nucleic acids, and other cellular components .

Pharmacological Studies

Pharmacological studies can benefit from the use of this compound as a precursor for the synthesis of molecules with potential therapeutic effects. It can be incorporated into larger molecules that interact with various receptors or enzymes, aiding in the discovery of new drugs and treatment methods .

Organic Synthesis

In organic synthesis, this compound can act as an intermediate for the construction of complex molecules. Its reactive sites are amenable to various chemical reactions, making it a valuable component in multi-step synthetic routes. This can lead to the creation of novel compounds with unique properties for further study .

Chemical Engineering Applications

From a chemical engineering perspective, this compound’s stability and reactivity profile make it suitable for process optimization studies. It can be used to develop new synthetic pathways that are more efficient, cost-effective, and environmentally friendly. Additionally, its properties can be analyzed to improve reaction conditions and scaling up of chemical processes .

Material Science

In material science, derivatives of this compound could be explored for the creation of new polymers or coatings with specific characteristics. The incorporation of the piperidine moiety can impart flexibility, while the pyrimidine ring can contribute to the rigidity and thermal stability of materials .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods or mass spectrometry. It can help in the calibration of instruments and serve as a comparison point for the analysis of related compounds .

properties

IUPAC Name

4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-10-12(13(21)22)9-17-14(18-10)20-7-5-11(6-8-20)19-15(23)24-16(2,3)4/h9,11H,5-8H2,1-4H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEVGLFVKCCYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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